molecular formula C22H20F3NO2S B2824641 (5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866152-71-8

(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2824641
CAS No.: 866152-71-8
M. Wt: 419.46
InChI Key: FPFFNBYGWRMWBR-LDADJPATSA-N
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Description

(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity [https://www.ncbi.nlm.nih.gov/books/NBK535453/]. This thiazolidinedione-based compound is a research-grade analog of pharmaceutical agents like rosiglitazone and is utilized primarily in the study of Type 2 diabetes, metabolic syndrome, and related inflammatory pathways. Its mechanism of action involves binding to the PPARγ ligand-binding domain, leading to heterodimerization with the retinoid X receptor (RXR) and subsequent transcription of genes involved in glucose and lipid homeostasis [https://www.nature.com/articles/nrd1986]. Researchers employ this compound to investigate insulin sensitization, adipogenesis, and macrophage polarization in cellular models. Furthermore, its structure, featuring a (4-tert-butylphenyl)methyl group and a (trifluoromethyl)phenyl]methylidene moiety, is designed for enhanced potency and selectivity, making it a valuable chemical probe for dissecting the complex roles of PPARγ in physiology and disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5E)-3-[(4-tert-butylphenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO2S/c1-21(2,3)16-9-7-14(8-10-16)13-26-19(27)18(29-20(26)28)12-15-5-4-6-17(11-15)22(23,24)25/h4-12H,13H2,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFFNBYGWRMWBR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Analogues

The target compound’s structural uniqueness lies in its substituent combination. Below is a comparison with structurally related TZDs:

Compound Name / ID Position 3 Substituent Position 5 Substituent Key Differences Reference
Target Compound 4-tert-butylphenylmethyl 3-(trifluoromethyl)phenylmethylidene Unique CF₃ and tert-butyl groups -
(5E)-5-[(2,4-difluorophenyl)methylidene]-TZD (CAS 1156584-54-1) None (unsubstituted) 2,4-difluorophenylmethylidene Smaller, halogenated substituent
SMI-IV-1 (Docking Score: -3.8) (2E)-3-phenylprop-2-enoyl pyridin-4-ylmethylidene Aromatic vs. heteroaromatic
9e (Molecules 2015) 4-(3-methoxyphenylmethylamino)butyl 1,3-benzodioxol-5-ylmethylene Extended alkyl chain; benzodioxole
(5E)-3-benzyl-5-{[5-(3,4-dichlorophenyl)furyl]methylene}-TZD Benzyl Dichlorophenyl-furylmethylene Chlorine substituents; furan ring


Key Observations :

  • Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents like benzyl or alkyl chains (e.g., SMI-IV-1) .
  • Halogenation : Dichloro- or difluoro-substituted analogs (e.g., ) prioritize halogen bonding, whereas the target compound leverages CF₃ for hydrophobic interactions .

Physicochemical and Spectral Properties

Comparative Analysis of NMR and Melting Points

Data from structurally similar TZDs highlight trends:

  • Melting Points : Compounds with bulky substituents (e.g., 9e in ) exhibit higher decomposition temperatures (178–246°C), suggesting the target compound may similarly resist thermal degradation due to its tert-butyl group .
  • ¹H-NMR Shifts : The methylidene proton (CH=) in analogs like 9e resonates at δ 7.70 ppm, while CF₃-containing derivatives (e.g., ) may show downfield shifts due to electron withdrawal .

Docking Score Comparison (From )

Compound ID Substituent (Position 5) Docking Score Interaction Strength
SMI-IV-1 Pyridin-4-ylmethylidene -3.8 Moderate
SMI-IV-4 3-Amino-4-hydroxyphenylprop-2-enoyl -5.1 Strong
Target Compound (Predicted) 3-(Trifluoromethyl)phenylmethylidene N/A Likely enhanced

Insights :

  • The trifluoromethyl group in the target compound may improve binding affinity compared to pyridin-4-yl or methoxy groups, as CF₃ enhances lipophilicity and membrane permeability .
  • Amino-hydroxyl substituents (e.g., SMI-IV-4) achieve stronger docking scores (-5.1), suggesting that polar groups optimize receptor interactions .

Methodological Approaches for Structural Comparison

Chemical Similarity Metrics (–4, 11)

  • Tanimoto Coefficient : Widely used for binary fingerprint comparisons; analogs with >0.85 similarity are considered structurally related .
  • Graph-Based Methods : Directly compare molecular graphs for subgraph matching, offering higher accuracy but requiring computational resources .

For the target compound, graph-based methods would better capture the steric and electronic effects of its unique substituents compared to fingerprint-based approaches .

Recommendations :

  • Prioritize docking studies and in vitro assays to quantify the target compound’s activity.
  • Explore fluorinated analogs (e.g., ) to optimize bioavailability .

Q & A

Q. What are the recommended synthetic routes for (5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, and how are they optimized?

The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with thiazolidine-2,4-dione precursors. Key steps include:

  • Step 1 : Formation of the thiazolidine core via cyclization under acidic or basic conditions.
  • Step 2 : Introduction of the tert-butylphenyl and trifluoromethylphenyl groups via nucleophilic substitution or Knoevenagel condensation. Optimization focuses on solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., piperidine for condensation). Purity is confirmed using HPLC (>95%) and structural validation via 1H^1 \text{H}/13C^{13} \text{C}-NMR .

Q. How is the structural conformation of this compound validated experimentally?

Advanced analytical techniques are employed:

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing E/Z isomers via coupling constants).
  • X-ray crystallography : Resolves 3D conformation, bond angles, and dihedral angles critical for biological interactions.
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What are the primary biological targets or activities reported for this compound?

Thiazolidine-2,4-dione derivatives are known for:

  • Enzyme inhibition : Targeting PPAR-γ (antidiabetic activity) or kinases (anticancer potential).
  • Antimicrobial activity : Disruption of bacterial cell membranes or biofilm formation. Specific assays (e.g., MIC for antimicrobial activity, IC50_{50} for enzyme inhibition) quantify efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. methoxy substituents) influence bioactivity?

A comparative SAR study reveals:

Substituent Biological Activity Mechanistic Insight
4-tert-butylphenylEnhanced lipophilicityImproves membrane permeability and target binding
TrifluoromethylphenylElectron-withdrawing effectsStabilizes interactions with hydrophobic enzyme pockets
Hydroxyphenyl (analog)Antioxidant activityRadical scavenging via phenolic –OH groups

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50}50​ values)?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized protocols : Use of reference compounds (e.g., rosiglitazone for PPAR-γ assays).
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside biochemical assays.
  • Meta-analysis : Cross-reference data from ≥3 independent studies to identify trends .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Molecular dynamics (MD) simulations predict:

  • Solubility : LogP calculations (target <5) to balance lipophilicity.
  • Metabolic stability : CYP450 interaction maps identify susceptible sites for deuteration or fluorination. Tools like AutoDock Vina assess binding affinity to targets (e.g., PPAR-γ) prior to synthesis .

Q. What are the key challenges in scaling up synthesis without compromising yield or purity?

Critical factors include:

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps.
  • Purification : Replace column chromatography with recrystallization or HPLC for large batches.
  • Byproduct management : Optimize stoichiometry and reaction time to minimize side products .

Methodological Guidance

Q. How to design a robust in vitro/in vivo study to evaluate this compound’s anticancer potential?

  • In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Include apoptosis markers (Annexin V/PI).
  • In vivo : Xenograft models (e.g., nude mice) with biweekly dosing (10–50 mg/kg). Monitor tumor volume and toxicity (ALT/AST levels) .

Q. What techniques characterize the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C).
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the thiazolidine ring).
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) to assess esterase susceptibility .

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